4-(2-氟苯基)苄醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

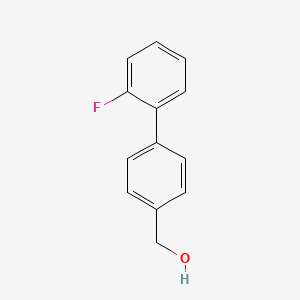

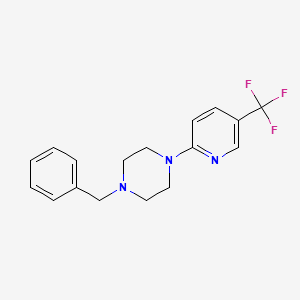

“4-(2-Fluorophenyl)benzyl alcohol” is an organic compound . It is also known as “(4-Fluorophenyl)methanol” in French and German . The molecular formula is CHFO, with an average mass of 126.128 Da and a monoisotopic mass of 126.048096 Da .

Synthesis Analysis

The synthesis of “4-(2-Fluorophenyl)benzyl alcohol” involves a reaction under a nitrogen atmosphere. A stirred and cooled suspension of LiA1H4 in dry THF is used, to which commercially available 4-(2-fluorophenyl)-benzoic acid is added dropwise .Molecular Structure Analysis

The molecular structure of “4-(2-Fluorophenyl)benzyl alcohol” is based on the molecular formula CHFO . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The reactions of alcohols like “4-(2-Fluorophenyl)benzyl alcohol” include conversion into alkyl halides, tosylates, dehydration to yield alkenes, and conversion into esters . “2-Fluorobenzyl alcohol” undergoes oxidation using graphite oxide under ultrasonic irradiation to yield 2-fluorobenzaldehyde .Physical And Chemical Properties Analysis

“4-(2-Fluorophenyl)benzyl alcohol” appears as a clear colorless to slightly yellow liquid . More specific physical and chemical properties such as melting point, boiling point, density, and molecular weight are not available in the sources.科学研究应用

Catalysis

4-(2-Fluorophenyl)benzyl alcohol: is utilized in catalytic processes, particularly in the selective oxidation of benzyl alcohol to produce benzoic acid . This reaction is significant in the chemical industry due to benzoic acid’s extensive applications in medicine, food, and as a precursor in organic synthesis .

Medicine

In the medical field, 4-(2-Fluorophenyl)benzyl alcohol may serve as an excipient in pharmaceutical formulations. Benzyl alcohol derivatives are known for their preservative properties and can reduce pain at injection sites when used in intramuscular medications .

Organic Synthesis

This compound plays a role in organic synthesis, where it can be involved in the preparation of chiral pharmaceutical intermediates and fine chemicals. Its derivatives are often employed as biocatalysts for dynamic kinetic resolution of racemic substrates .

Materials Science

4-(2-Fluorophenyl)benzyl alcohol: derivatives have been investigated for their potential to improve the flame retardancy and dielectric properties of materials like epoxy resin, which is crucial for advanced electronic materials .

Biotechnology

In biotechnological applications, derivatives of benzyl alcohol, including those with fluorophenyl groups, are used for the enzymatic synthesis of chiral compounds and other biocatalytic processes .

Food Industry

While specific applications of 4-(2-Fluorophenyl)benzyl alcohol in the food industry are not directly cited, benzyl alcohol derivatives are used in the production of food-grade chemicals and as flavoring agents .

Pharmacology

The compound’s derivatives are also relevant in pharmacology, where they are used in the synthesis of various pharmacologically active molecules. These derivatives can be crucial in the development of new medications .

Chemical Industry

In the chemical industry, 4-(2-Fluorophenyl)benzyl alcohol is involved in the production of intermediates and catalysts. It is used in reactions such as the Nafion-H catalyzed preparation of diphenylmethyl ethers of alcohols .

安全和危害

属性

IUPAC Name |

[4-(2-fluorophenyl)phenyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO/c14-13-4-2-1-3-12(13)11-7-5-10(9-15)6-8-11/h1-8,15H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WABWIEVUZWQZLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)CO)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60362631 |

Source

|

| Record name | 4-(2-FLUOROPHENYL)BENZYL ALCOHOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60362631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

773872-57-4 |

Source

|

| Record name | 4-(2-FLUOROPHENYL)BENZYL ALCOHOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60362631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid](/img/structure/B1299983.png)

![Ethyl 2-[(1-formyl-2-naphthyl)oxy]acetate](/img/structure/B1299984.png)

![Benzo[1,3]dioxol-5-ylmethyl-pyridin-4-ylmethyl-amine](/img/structure/B1299989.png)

![3-((2-Hydroxyphenyl)amino)benzo[d]isothiazole 1,1-dioxide](/img/structure/B1300013.png)